molecular formula C7H7NO B1338908 3-(Oxiran-2-yl)pyridine CAS No. 60699-67-4

3-(Oxiran-2-yl)pyridine

Cat. No.: B1338908
CAS No.: 60699-67-4
M. Wt: 121.14 g/mol
InChI Key: QLGZSSLYMJHGRQ-UHFFFAOYSA-N
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Description

3-(Oxiran-2-yl)pyridine is an organic compound that features both an oxirane (epoxide) ring and a pyridine ring. The presence of these two functional groups makes it a versatile compound in organic synthesis and medicinal chemistry. The oxirane ring is known for its high reactivity, which allows it to participate in various chemical reactions, while the pyridine ring is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Oxiran-2-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of 3-pyridylmethanol with a suitable oxidizing agent to form the oxirane ring. Another method includes the cyclization of 3-pyridylmethyl halides with a base to induce the formation of the oxirane ring .

Industrial Production Methods

Industrial production of this compound typically involves the use of magnetically recoverable catalysts. These catalysts facilitate the reaction and can be easily separated from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Oxiran-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Ring-opening products: Vicinal diols, amino alcohols, thioethers

    Substitution products: Various substituted pyridines

    Oxidation products: Pyridine N-oxides

Scientific Research Applications

3-(Oxiran-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 3-(Oxiran-2-ylmethyl)pyridine
  • 3-Bromo-2-oxiranyl-pyridine
  • 2,3-Diphenyloxirane-2,3-dicarbonitrile

Uniqueness

3-(Oxiran-2-yl)pyridine is unique due to the combination of its oxirane and pyridine rings, which confer both high reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-(oxiran-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6(4-8-3-1)7-5-9-7/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGZSSLYMJHGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536701
Record name 3-(Oxiran-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60699-67-4
Record name 3-(Oxiran-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(oxiran-2-yl)pyridine
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Synthesis routes and methods I

Procedure details

To a solution of 2.59 g of 3-pyridinecarboxaldehyde and 62 mg of tetra-n-butylammonium bromide in 60 mL CH2Cl2 at room temperature is added a solution of 10.0 g of trimethylsulfonium methylsulfate in 15 mL H2O. The resulting solution is set stirring and cooled to 0° C. Aqueous NaOH (50% w/w; 40 mL) is added in portions while stirring and the mixture subsequently refluxed for 1 h. After cooling to room temperature, the mixture is filtered and the filtrate extracted with CH2Cl2. The combined extracts are dried over MgSO4, filtered, and concentrated to yield a red oil, which is subjected to Kugelrohr distillation under high vacuum at 150° C. to yield 838 mg of the title compound as a clear, light yellow oil.
Quantity
2.59 g
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reactant
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10 g
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reactant
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62 mg
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catalyst
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60 mL
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solvent
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15 mL
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solvent
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40 mL
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reactant
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Synthesis routes and methods II

Procedure details

from 1.3 g of p-(2-ethoxyethoxy)-phenethylamine (prepared by the reaction of N-carbobenzoxytyramine in DMSO in the presence of potassium hydroxide with ethoxyethyl methanesulfonate and catalytic hydrogenation of the benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate obtained in methanol in the presence of pd/C) and 726 mg of 3-[(RS)-2-oxiranyl]pyridine there were obtained
Name
p-(2-ethoxyethoxy)-phenethylamine
Quantity
1.3 g
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reactant
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benzyl [p-(2-ethoxyethoxy)]phenethylcarbamate
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Synthesis routes and methods III

Procedure details

The title compound was prepared by following general procedure 3. Sodium hydride 50% dispersion in oil (1.64 g, 34.2 mmol, 1.8 equiv.) was taken into DMSO (12 mL) and heated at 65° C. for 1 h. THF (36 mL) was added at the same temperature and heated for 10 min. The reaction mixture was cooled to 0° C. and trimethylsulfonium iodide (3.81 g, 18.6 mmol, 1 equiv.) was added, followed by nicotinaldehyde (2 g, 18.6 mmol, 1 equiv.) and stirred at RT for 1 h. The reaction was monitored by TLC and LCMS. After completion of the reaction, the reaction mixture was poured in ice and extracted with diethyl ether, dried over anhydrous sodium sulfate and evaporated under reduced pressure to afford 3-(oxiran-2-yl)pyridine (1 g).
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
oil
Quantity
1.64 g
Type
reactant
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Quantity
12 mL
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reactant
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3.81 g
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reactant
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2 g
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reactant
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Quantity
36 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

Sodium hydride 50% dispersion in oil (1-1.8 equiv.) is taken in DMSO and heated at 65° C. for 1 h. THF is added to at the mixture at the same temperature and heated for 10 min. The reaction mixture is cooled to 0° C. and Trimethylsulfonium iodide (1-1.2 equiv.) is added, followed by nicotinaldehyde (1 equiv.) and the contents are stirred at RT for 1 h. The reaction is monitored by TLC and LCMS. After completion of the reaction, the reaction mixture is poured in ice and extracted with diethyl ether, dried over anhydrous sodium sulfate and evaporated under reduced pressure to afford crude product (3-(oxiran-2-yl)pyridine).
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0 (± 1) mol
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reactant
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oil
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Oxiran-2-yl)pyridine
Reactant of Route 2
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3-(Oxiran-2-yl)pyridine
Reactant of Route 3
3-(Oxiran-2-yl)pyridine
Reactant of Route 4
3-(Oxiran-2-yl)pyridine
Reactant of Route 5
3-(Oxiran-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(Oxiran-2-yl)pyridine
Customer
Q & A

Q1: What makes 3-(oxiran-2-yl)pyridine derivatives interesting for synthetic chemists?

A1: this compound derivatives are valuable building blocks in organic synthesis due to the reactive epoxide (oxirane) ring and the presence of the pyridine moiety. The research highlights a novel synthetic approach using these compounds to create pyrido[1,4]oxazocines []. These eight-membered heterocyclic compounds hold significant interest for medicinal chemists as they are found in various biologically active molecules.

Q2: What is significant about the synthetic approach described in the research?

A2: The research presents a "regioselective, convergent, and additive-free approach" [] for synthesizing pyrido[1,4]oxazocines. This is significant because it offers a potentially more efficient and environmentally friendly way to create these compounds compared to existing methods. The use of 4-chloro- and 2-chloro-substituted 3-(oxiran-2-yl)pyridines allows for controlled reactions, leading to specific isomers of the desired products. This control over regioselectivity is crucial for drug discovery, as different isomers can exhibit distinct biological activities.

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